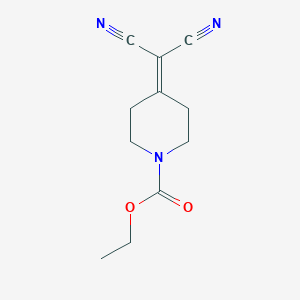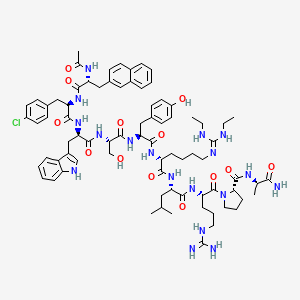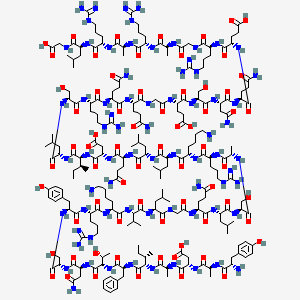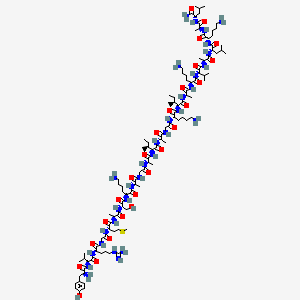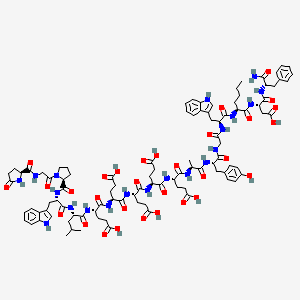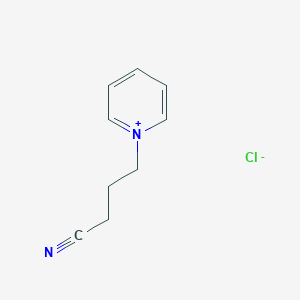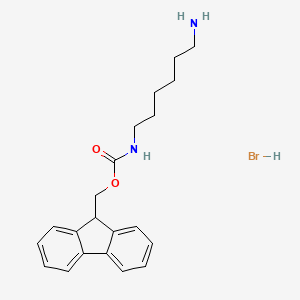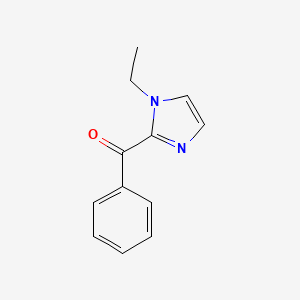
(1-Ethyl-1H-imidazol-2-yl)(phenyl)methanon
Übersicht
Beschreibung
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a chemical compound with the molecular formula C12H12N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, suggesting this compound may have similar effects .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which may influence its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting this compound may have similar effects .
Action Environment
It is known that the compound is stable at room temperature, suggesting it may be relatively resistant to environmental changes .
Biochemische Analyse
Biochemical Properties
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone has been shown to interact with cytochrome P450 enzymes, affecting their metabolic functions .
Molecular Mechanism
At the molecular level, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone remains stable under controlled conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. For instance, high doses of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone have been associated with hepatotoxicity in animal studies .
Metabolic Pathways
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone has been found to accumulate in the liver, where it exerts its metabolic effects .
Subcellular Localization
The subcellular localization of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone has been observed to localize in the mitochondria, where it influences mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone typically involves the reaction of imidazole derivatives with benzoyl chloride. One common method involves suspending imidazole in anhydrous benzene and treating it with benzoyl chloride at low temperatures. The mixture is then warmed to room temperature and stirred for several hours to complete the reaction .
Industrial Production Methods
Industrial production methods for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1H-Imidazol-1-Yl)(phenyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone
Uniqueness
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Eigenschaften
IUPAC Name |
(1-ethylimidazol-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-14-9-8-13-12(14)11(15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACKGQQUIGILDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586231 | |
| Record name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864231-66-3 | |
| Record name | (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-nitrophenyl)phenyl]aniline](/img/structure/B1628468.png)




